L-Ribonic acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H10O6 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
(2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m0/s1 |
InChI-Schlüssel |
QXKAIJAYHKCRRA-HZLVTQRSSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-Ribonic acid chemical structure and properties
Topic: L-Ribonic Acid: Chemical Structure, Properties, and Applications in Drug Development Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists
Executive Summary
L-Ribonic acid (CAS 710941-59-6) is the L-enantiomer of ribonic acid, a sugar acid derived from the oxidation of L-ribose. While its D-enantiomer is a common metabolite in the pentose phosphate pathway, L-ribonic acid has emerged as a critical chiral synthon in the pharmaceutical industry. Its primary value lies in its structural rigidity and specific stereochemistry [(2S, 3S, 4S)], making it an indispensable starting material for the synthesis of L-nucleoside antivirals (e.g., Telbivudine, Clevudine) and other carbocyclic therapeutic agents.
This guide synthesizes the physicochemical properties, production methodologies, and analytical standards for L-ribonic acid, distinguishing clearly between the free acid and its thermodynamically favored lactone form, L-ribono-1,4-lactone (CAS 133908-85-7).
Chemical Identity & Stereochemistry
Structural Analysis
L-Ribonic acid exists in an equilibrium between its open-chain carboxylate form and its cyclic lactone forms (primarily 1,4-lactone). In aqueous solution at acidic pH, the equilibrium heavily favors the L-ribono-1,4-lactone due to the entropic stability of the five-membered ring.
-
IUPAC Name: (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[1]
-
Lactone Name: L-Ribono-1,4-lactone; (3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
-
Stereochemistry: The "L" designation refers to the configuration of the chiral center furthest from the carbonyl group (C-4), which matches that of L-glyceraldehyde.
Critical Distinction: Researchers must note that commercial "L-Ribonic acid" is almost exclusively supplied as L-ribono-1,4-lactone because the free acid dehydrates spontaneously upon isolation.
DOT Diagram: Structural Relationships
The following diagram illustrates the stereochemical relationship between L-Arabinose (precursor), L-Ribose, and L-Ribonic acid/Lactone.
Figure 1: Structural genesis of L-Ribonic acid from L-Arabinose, highlighting the equilibrium with its lactone.
Physicochemical Properties
The following data aggregates experimental values for L-ribono-1,4-lactone. Note that optical rotation values are equal in magnitude but opposite in sign to the D-enantiomer.[2]
| Property | Value (L-Ribono-1,4-lactone) | Notes |
| Molecular Formula | C₅H₈O₅ | Dehydrated form (Lactone) |
| Molecular Weight | 148.11 g/mol | 166.13 g/mol for free acid |
| CAS Number | 133908-85-7 | 710941-59-6 (Free Acid) |
| Physical State | White Crystalline Solid | Hygroscopic |
| Melting Point | 80 – 85 °C | Identical to D-form |
| Solubility | High: Water, Methanol, EthanolLow: Ethyl Acetate, Hexane | Soluble in polar protic solvents |
| Specific Rotation | D-form is | |
| pKa | ~3.3 (Free Acid) | Lactone hydrolyzes in base |
Synthesis & Production Methodologies
Production of L-ribonic acid is challenging because L-ribose is a "rare sugar" not abundant in nature. Two primary pathways exist:
Pathway A: Biotechnological Cascade (From L-Arabinose)
This is the preferred industrial route due to the low cost of L-arabinose (derived from corn fiber or gum arabic).
-
Isomerization: L-Arabinose is converted to L-Ribulose by L-arabinose isomerase.[4]
-
Epimerization: L-Ribulose is converted to L-Ribose by mannose-6-phosphate isomerase or L-ribose isomerase.
-
Oxidation: L-Ribose is oxidized to L-Ribonic acid using Acetobacter species or catalytic oxidation.
Pathway B: Chemical Oxidation (Laboratory Scale)
For high-purity small batches, chemical oxidation of L-ribose is standard.
-
Reagents: Bromine (
) in water buffered with Sodium Bicarbonate ( ). -
Mechanism: The aldehyde group at C-1 is selectively oxidized to a carboxylic acid, which spontaneously cyclizes.
DOT Diagram: Synthesis Workflow
Figure 2: Dual-pathway synthesis showing the enzymatic conversion of L-Arabinose followed by chemical oxidation.
Experimental Protocol: Chemical Synthesis
Objective: Synthesis of L-Ribono-1,4-lactone from L-Ribose via Bromine Oxidation. Safety: Bromine is highly corrosive and toxic. Work in a fume hood.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (66.6 mmol) of L-Ribose in 60 mL of distilled water in a three-neck round-bottom flask.
-
Buffering: Add 11.2 g (133 mmol) of Sodium Bicarbonate (
). Stir until dissolved. The solution will be slightly alkaline. -
Oxidation:
-
Quenching: Stir for 1 hour. If the orange color persists, add solid Sodium Bisulfite (
) until the solution is colorless. -
Isolation:
-
Acidify the solution to pH 1–2 with concentrated HCl (converts salt to free acid).
-
Evaporate water under reduced pressure (Rotavap at 50 °C) to obtain a syrup.
-
Cyclization: The heat and acidic conditions drive the formation of the lactone.
-
-
Purification:
-
Extract the residue with hot absolute ethanol (the lactone dissolves; inorganic salts do not).
-
Filter and cool the ethanol filtrate to 4 °C to crystallize L-ribono-1,4-lactone.
-
Yield: Typical yields range from 65% to 75%.
-
Analytical Characterization
To validate the identity of L-Ribonic acid (lactone), use the following methods. Note that NMR spectra will be identical to D-ribonolactone in achiral solvents (
-
H NMR (400 MHz,
):- 4.75 (d, 1H, H-2) – Distinctive doublet for the alpha-proton.
- 4.45 (t, 1H, H-3)
- 4.30 (m, 1H, H-4)
- 3.85 (dd, 1H, H-5a), 3.70 (dd, 1H, H-5b)
-
Chiral Verification (Polarimetry):
Applications in Drug Development
L-Ribonic acid is a "chiral pool" molecule used to introduce specific stereochemistry into drug candidates, particularly L-nucleosides .
L-Nucleoside Antivirals
L-nucleosides (the mirror images of natural nucleosides) are potent antivirals because they are recognized by viral polymerases but often rejected by host cellular repair enzymes, leading to lower toxicity.
-
Mechanism: L-Ribono-1,4-lactone is reduced to L-Ribose (or 2-deoxy-L-ribose), which is then coupled with a nucleobase.
-
Key Drugs:
-
Telbivudine (Tyzeka): Used for Hepatitis B.
-
Clevudine: Anti-HBV agent.
-
L-FMAU: Fluoro-L-arabinofuranosyluracil.
-
DOT Diagram: Drug Development Pathway
Figure 3: Pathway from L-Ribonic acid to antiviral L-nucleosides.
References
-
PubChem. L-Ribonic acid | C5H10O6.[1] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. D-Ribonolactone (Protocol adapted for L-enantiomer). Org. Synth. 1987, 65, 243. Available at: [Link]
- Kim, J.W., et al.Production of L-ribose from L-arabinose by enzymatically engineered metabolic pathways. Journal of Biotechnology, 2019.
-
NIST Chemistry WebBook. D-Ribonic acid, gamma-lactone (Stereochemical reference). Available at: [Link]
-
Mathé, C., & Gosselin, G. L-Nucleosides as antiviral agents. Antiviral Research, 2006. (Source for drug development applications).[5][7][8][9][10]
Sources
- 1. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optical rotation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. theicechol.github.io [theicechol.github.io]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-depth Technical Guide to the pKa Values of L-Ribonic Acid and its Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Landscape of L-Ribonic Acid and its Lactone
L-Ribonic acid is a sugar acid, a derivative of the pentose sugar L-ribose.[1] In aqueous solutions, L-Ribonic acid exists in equilibrium with its cyclic ester form, L-ribono-1,4-lactone (also known as L-ribonic acid γ-lactone).[2][3] This dynamic equilibrium between the open-chain carboxylic acid and the five-membered lactone ring is a critical aspect of its chemistry.[4][5] The lactone form is generally more stable.[4] Understanding the acid dissociation constant (pKa) of L-Ribonic acid is fundamental for applications in various fields, including drug development and biochemistry, as it governs the ionization state of the molecule under different pH conditions, which in turn influences its solubility, reactivity, and biological interactions.[6]
Chemical Structures:
-
L-Ribonic Acid: (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[1][]
-
L-ribono-1,4-lactone: (3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[2]
The Significance of pKa in Drug Development and Research
The pKa value is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated into its conjugate base. For a molecule like L-Ribonic acid, the pKa of its carboxylic acid group dictates the ratio of the protonated (neutral) form to the deprotonated (anionic) form at a given pH. This has profound implications:
-
Solubility: The ionization state significantly affects a molecule's solubility in aqueous and lipid environments. The charged, deprotonated form is generally more water-soluble.
-
Bioavailability: The ability of a drug to be absorbed and become available at the site of action is often dependent on its ability to cross cell membranes, which is influenced by its ionization state.
-
Reactivity and Stability: The chemical reactivity and stability of a molecule can be altered by its protonation state.
-
Formulation: Understanding the pKa is crucial for developing stable and effective pharmaceutical formulations.
Estimated pKa Values of L-Ribonic Acid and its Lactone
| Compound | Functional Group | Estimated pKa | Source |
| L-Ribonic Acid | Carboxylic Acid | 3.29 (weak acid) | [8] |
| L-ribono-1,4-lactone | Lactone (ester) | 5.38 (weak acid) | [9] |
Note: These values are estimations and should be confirmed experimentally for critical applications.
Experimental Determination of pKa Values: Methodologies and Rationale
Given the absence of definitive experimental data, this section provides detailed protocols for determining the pKa of L-Ribonic acid. The choice of method depends on factors such as sample purity, solubility, and the presence of a chromophore.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise and widely used method for pKa determination.[10][11] It involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]
Causality Behind Experimental Choices:
-
High Purity Sample: The accuracy of the titration relies on the sample being pure, as impurities can interfere with the titration curve.[10]
-
Degassed Solvent: Using a degassed (e.g., nitrogen-purged) solvent is crucial to prevent dissolved carbon dioxide from forming carbonic acid, which would interfere with the accurate determination of the endpoint, especially in the neutral to high pH range.[10]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration minimizes changes in the activity coefficients of the ions, leading to a more accurate pKa determination.[12]
-
Calibrated pH Meter: The accuracy of the entire experiment hinges on the precise calibration of the pH meter using standard buffers.[12]
Experimental Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
-
Titration Procedure:
-
Place a known volume of the L-Ribonic acid solution into a temperature-controlled vessel.
-
Add the ionic strength adjusting solution.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin stirring and allow the initial pH to stabilize.
-
Add small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]
-
Workflow for Potentiometric pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry: A High-Sensitivity Alternative
UV-Vis spectrophotometry can be employed for pKa determination if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[13][14] This method is particularly useful for compounds with low solubility or when only small amounts of the sample are available.[10]
Causality Behind Experimental Choices:
-
Presence of a Chromophore: This technique is only applicable if the ionization of the carboxylic acid group of L-Ribonic acid leads to a change in the UV-Vis spectrum. This change is often subtle for simple carboxylic acids but can be enhanced by derivatization if necessary.[14]
-
Series of Buffers: A series of buffers with precisely known pH values are required to measure the absorbance at different protonation states.[13]
-
Constant Analyte Concentration: Maintaining a constant total concentration of L-Ribonic acid across all buffer solutions is critical to ensure that changes in absorbance are solely due to the shift in the acid-base equilibrium.[13]
Experimental Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a stock solution of L-Ribonic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of L-Ribonic acid (e.g., from pH 2 to pH 5).
-
-
Spectral Acquisition:
-
For each buffer solution, prepare a sample with a constant final concentration of L-Ribonic acid.
-
Record the UV-Vis spectrum (absorbance versus wavelength) for each sample.
-
Identify the wavelength(s) where the absorbance changes most significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.[15]
-
Workflow for UV-Vis Spectrophotometric pKa Determination:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa Values
In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[16][17] These methods are particularly useful for screening large numbers of compounds or for gaining insights into the factors that influence acidity.
Methodological Approaches:
-
Ab initio and Density Functional Theory (DFT) Methods: These methods solve the Schrödinger equation to calculate the electronic structure of the molecule.[17][18] By calculating the free energy change of the deprotonation reaction in both the gas phase and in solution (using a continuum solvation model), the pKa can be predicted.[16][18]
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the pKa values of a set of known compounds with their molecular descriptors.[17] Once a reliable model is built, it can be used to predict the pKa of new compounds.
Causality Behind Computational Choices:
-
Choice of Method and Basis Set: The accuracy of ab initio and DFT calculations is highly dependent on the chosen level of theory and basis set. Higher levels of theory and larger basis sets generally provide more accurate results but are computationally more expensive.[17][18]
-
Solvation Model: Accurately modeling the effect of the solvent (usually water) is crucial for pKa prediction. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used.[17]
-
Thermodynamic Cycle: The pKa is related to the Gibbs free energy of dissociation. Therefore, accurate calculation of all thermodynamic contributions (enthalpy and entropy) is necessary.
General Computational Workflow:
-
Geometry Optimization: Optimize the three-dimensional structures of both the protonated (acid) and deprotonated (conjugate base) forms of L-Ribonic acid.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the free energy.
-
Solvation Energy Calculation: Calculate the free energy of solvation for all species involved in the deprotonation reaction.
-
pKa Calculation: Use the calculated free energies to determine the pKa via the appropriate thermodynamic cycle.
Logical Relationship for Computational pKa Prediction:
Caption: Logical workflow for computational pKa prediction.
Conclusion
While experimentally determined pKa values for L-Ribonic acid and its lactone are not prominently reported, this guide provides the necessary theoretical framework and practical methodologies for their determination. For researchers and drug development professionals, a precise understanding of these pKa values is paramount. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry, along with an overview of computational approaches, offer a comprehensive toolkit for elucidating the acid-base properties of these important molecules. The estimated pKa of approximately 3.29 for L-Ribonic acid suggests it is a weak carboxylic acid, a property that will significantly influence its behavior in biological and pharmaceutical systems.
References
- Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (2024). Chemistry.
- Streamline pKa Value Determination Using Automated UV/Vis-Titr
- How to measure pKa by UV-vis spectrophotometry.
- Estimation of pKa Values through Local Electrostatic Potential Calcul
- L-ribono-1,4-lactone. PubChem.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- L-Ribonic acid. PubChem.
- Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. (1998). The Journal of Physical Chemistry A.
- Rapid Determination of Ionization Constants (pKa)
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.
- pKa of a dye: UV-VIS Spectroscopy.
- Ribonic acid. FooDB.
- Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids. (2018). MDPI.
- Ribonic acid. Scent.vn.
- Determination of proton affinities and acidity constants of sugars. (2013). PubMed.
- Determination of Proton Affinities and Acidity Constants of Sugars. (2013). The Journal of Physical Chemistry A.
- Development of Methods for the Determin
- 2-Deoxy-L-ribono-1,4-lactone. FooDB.
- Protocol for Determining pKa Using Potentiometric Titration.
- Determination of Proton Affinities and Acidity Constants of Sugars. Request PDF.
- L-(+)-Ribonic acid. BOC Sciences.
- Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Deriv
- Structures of D-ribose (1), D-ribono-1,4-lactone (2),...
- Ribonolactone. Scent.vn.
- Ribonolactone. PubChem.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Ribonic acid. PubChem.
- pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.
- L-Ribonic acid-1,4-lactone.
- Factors affecting pKa. (2022). YouTube.
- RIBONIC ACID. ChemicalBook.
- Five Key Factors That Influence Acidity. (2010). Master Organic Chemistry.
- THERMODYNAMICS OF ALDONIC ACIDS AND LACTONES.
- Product Class 6: Lactones.
- Ribono 1 4 lactone. mzCloud.
- RIBONIC ACID. ChemicalBook.
Sources
- 1. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-ribono-1,4-lactone | C5H8O5 | CID 22887202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mt.com [mt.com]
- 8. scent.vn [scent.vn]
- 9. scent.vn [scent.vn]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 18. pubs.acs.org [pubs.acs.org]
Metabolic Pathway Analysis of L-Ribonic Acid Derivatives: A Technical Guide
Executive Summary
L-Ribonic acid and its derivatives occupy a unique niche in modern biochemistry. While D-ribose is the backbone of natural RNA, its enantiomer, L-ribose, and its oxidized form, L-ribonic acid , are critical components in the development of L-nucleoside therapeutics (Spiegelmers) and antiviral analogs. Because mammalian enzymes have evolved to recognize D-stereochemistry, L-ribonic acid derivatives often exhibit exceptional metabolic stability, a trait exploited for prolonging drug half-life.
However, "stability" does not equal "inertness." Bacterial gut flora and specific promiscuous hepatic enzymes can catabolize these compounds. This guide provides a rigorous framework for mapping the metabolic fate of L-ribonic acid derivatives, distinguishing them from their abundant D-isomers, and quantifying their flux using HILIC-MS/MS and chiral chromatography.
Part 1: The Metabolic Architecture
To analyze the pathway, one must first understand the biological context. L-Ribonic acid is rarely a central metabolite in mammals but is a key intermediate in specific bacterial catabolic routes (e.g., Pseudomonas, Azotobacter) and a degradation product of synthetic L-RNA drugs.
The Bacterial Catabolic Route (The "Scavenger" Pathway)
In specific microbial systems, L-ribose is not a dead end. It is metabolized via an oxidative pathway that parallels the D-sugar routes but utilizes stereospecific enzymes.
-
Oxidation: L-Ribose is oxidized at C1 by L-ribose dehydrogenase (NAD+ dependent) to form L-ribonolactone .
-
Hydrolysis: The lactone is unstable and is hydrolyzed (spontaneously or via a lactonase ) to L-ribonic acid (L-ribonate).
-
Dehydration: L-Ribonate is often dehydrated by L-ribonate dehydratase to form 2-keto-3-deoxy-L-pentonate, eventually feeding into the central carbon metabolism (Entner-Doudoroff pathway analogs).
The Mammalian Pharmacokinetic Context
In humans, the pathway is defined by resistance .
-
Nuclease Resistance: L-RNA aptamers (Spiegelmers) resist serum nucleases.
-
Catabolism: If L-nucleosides are depurinated/depyrimidinated, the resulting L-ribose sugar is slowly oxidized to L-ribonic acid. This acid is generally excreted renally unchanged.
-
Risk Factor: The accumulation of L-ribonic acid must be monitored to ensure it does not competitively inhibit D-ribonic acid transporters or enzymes like ribokinase.
Part 2: Analytical Strategy (HILIC-MS/MS & Chiral Separation)
The primary challenge in analyzing L-ribonic acid is twofold: Polarity (it is highly hydrophilic) and Chirality (it acts identically to D-ribonic acid in achiral systems).
The Separation Challenge
Standard Reverse Phase (C18) chromatography fails to retain L-ribonic acid (logP < -1.5).
-
Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography): The gold standard for sugar acids. Uses an acetonitrile-rich mobile phase to retain polar analytes via water-layer partitioning.
-
Solution 2: Chiral Selectivity: To distinguish L-Ribonic from D-Ribonic acid (endogenous), you must use a chiral stationary phase (CSP) or chiral derivatization.
Recommended Instrumentation
-
LC System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY).
-
Detector: Triple Quadrupole MS (QqQ) operating in Negative Ion Mode (ESI-). Carboxylic acids ionize best by losing a proton
.
Part 3: Experimental Protocols
Protocol A: Chiral HILIC-MS/MS Quantification
This protocol validates the separation of L-Ribonic Acid from D-Ribonic Acid in plasma/urine.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Column: Astec CHIROBIOTIC® R (Macrocyclic Glycopeptide) or Zwitterionic Chiral-HILIC .
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma.
-
Add 150 µL of cold Acetonitrile (containing
-L-Ribonic Acid internal standard). -
Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to a glass vial. Note: Do not evaporate to dryness if using HILIC; resuspension in water destroys peak shape. Inject the high-organic supernatant directly.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic hold at 85% B for 2 mins (to elute lipids), then gradient to 60% B over 8 mins.
-
Temp: 35°C.
-
-
MS/MS Parameters (Negative Mode):
-
Precursor: m/z 165.0 (Ribonic Acid).
-
Product Ions:
-
Quantifier: m/z 103.0 (Decarboxylation/cleavage).
-
Qualifier: m/z 75.0 or 59.0.
-
-
Collision Energy: Optimized per transition (approx. 15-25 eV).
-
-
Data Validation:
-
Resolution (Rs): Ensure Rs > 1.5 between D- and L-enantiomers using racemic standards.
-
Linearity:
over 10–1000 ng/mL range.
-
Part 4: Visualization of Pathways and Workflows
Diagram 1: The Metabolic Fate of L-Ribonic Acid Derivatives
This diagram illustrates the divergence between bacterial catabolism (breakdown) and mammalian handling (excretion/stability).
Caption: Divergent metabolic fates of L-Ribonic acid in mammalian vs. bacterial systems. In mammals, it is an excretion product; in bacteria, it is a fuel source.
Diagram 2: Analytical Decision Tree for Sugar Acid Analysis
This workflow guides the researcher in selecting the correct chromatography mode based on sample complexity and chirality requirements.
Caption: Decision matrix for selecting the optimal LC-MS methodology based on the need for chiral resolution and sample preparation constraints.
Part 5: Data Interpretation & Troubleshooting
When analyzing data from the protocols above, use the following reference table to interpret retention behavior and potential interferences.
| Analyte | Retention (HILIC) | Retention (C18) | MRM Transition (Neg) | Notes |
| L-Ribonic Acid | High (5-8 min) | Void Volume | 165 -> 103 | Elutes with D-Ribonic acid on achiral columns. |
| L-Ribonolactone | Moderate | Low | 147 -> 103 | Unstable in aqueous mobile phase; analyze immediately. |
| L-Arabonic Acid | High | Void Volume | 165 -> 103 | Isobaric isomer. Requires chromatographic resolution from Ribonic acid. |
| L-Ribose | Very High | Void Volume | 149 -> 89 | Neutral sugar; requires different MS parameters (often adducts). |
Critical Troubleshooting Tip: If you observe "peak splitting" for L-Ribonic acid in HILIC, it is likely due to the interconversion between the linear acid form and the lactone form. Ensure your mobile phase pH is basic (pH 9.0 with Ammonium Acetate) to ring-open the lactone fully into the acid form for consistent quantification.
References
-
Metabolic Engineering of L-Ribose Pathways Title: One-Pot Bioconversion of L-Arabinose to L-Ribulose in an Enzymatic Cascade. Source: Angewandte Chemie International Edition (2019).[1][2] URL:[Link]
-
L-Nucleoside Therapeutics Title: Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Source: Frontiers in Pharmacology (2021). URL:[Link]
-
HILIC-MS Methodologies Title: A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.[3] Source: Methods in Molecular Biology (2022).[3] URL:[Link]
-
Bacterial Metabolism of Sugar Acids Title: A metabolic pathway for catabolizing levulinic acid in bacteria (Parallel pathway logic for acyl-CoA intermediates). Source: Nature Communications (2019). URL:[Link]
Sources
- 1. One-Pot Bioconversion of l-Arabinose to l-Ribulose in an Enzymatic Cascade - Cholpisit Ice Kiattisewee [theicechol.github.io]
- 2. One-Pot Bioconversion of l-Arabinose to l-Ribulose in an Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: L-Ribonic Acid as a Versatile Chiral Building Block in Modern Synthesis
Abstract
Chirality is a fundamental principle in drug discovery and development, where the stereochemistry of a molecule can dictate its efficacy, selectivity, and safety profile.[1] The use of enantiomerically pure starting materials, often sourced from the "chiral pool," provides an efficient and powerful strategy for constructing complex, stereochemically-defined molecules.[2][3] L-Ribonic acid, a C5 sugar acid derived from the naturally abundant L-ribose, represents a highly valuable yet underutilized chiral building block. Its linear carbon backbone is decorated with three contiguous and well-defined stereocenters (at C2, C3, and C4), offering a rich scaffold for the stereoselective synthesis of a wide array of bioactive compounds, including nucleoside analogues, complex amino acids, and polyhydroxylated alkaloids. This guide provides an in-depth exploration of L-Ribonic acid's synthetic utility, detailing key protective group strategies, derivatization protocols, and a practical case study in stereoselective synthesis.
Introduction: The Strategic Advantage of L-Ribonic Acid
The efficiency of a synthetic route is often determined by the strategic choice of starting materials.[] Chiral building blocks are enantiomerically pure compounds that serve as foundational intermediates, streamlining the synthesis of complex chiral targets by obviating the need for challenging resolution steps or asymmetric catalysis.[][5]
L-Ribonic acid, and its readily accessible derivative, L-ribono-1,4-lactone, are exemplary chiral pool compounds. Their value stems from several key features:
-
High Stereochemical Density: Possessing three fixed chiral centers (2R, 3R, 4R), it provides a robust stereochemical foundation for target molecules.
-
Orthogonal Functionality: The presence of a carboxylic acid and multiple secondary hydroxyl groups allows for selective chemical manipulation. These functional groups can be independently protected, activated, or modified.
-
Versatile Carbon Framework: The five-carbon chain can be elaborated, cleaved, or cyclized to generate diverse molecular architectures, such as furanoses, pyrrolidines, and other heterocyclic systems.
This document serves as a practical guide for researchers to unlock the synthetic potential of L-Ribonic acid, moving from fundamental principles to actionable laboratory protocols.
Foundational Synthetic Strategies
The effective use of L-Ribonic acid hinges on the selective protection and activation of its functional groups. The choice of protecting groups is critical as it dictates which part of the molecule is available for reaction and influences the stereochemical outcome of subsequent transformations.
Strategic Protection of Hydroxyl Groups
The four hydroxyl groups of L-Ribonic acid (or the three in its lactone form) exhibit different steric and electronic environments, allowing for selective protection.
Common Protecting Group Strategies:
| Protecting Group | Reagents & Conditions | Cleavage Conditions | Rationale & Causality |
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane, cat. acid (e.g., PTSA) | Mild aqueous acid (e.g., AcOH, Dowex-H+) | Kinetically favors protection of cis-diols. In the ribose scaffold, this reliably protects the 2,3-cis-diol, leaving the 5-OH primary alcohol free for further functionalization. This is a crucial step for many nucleoside analogue syntheses.[6] |
| Silyl Ethers (TBDMS, TBDPS) | TBDMS-Cl or TBDPS-Cl, Imidazole, DMF | Fluoride sources (TBAF, HF-Pyridine) | Offers tunable steric bulk and stability. TBDPS is exceptionally bulky and stable, often used to protect the primary 5-OH group selectively due to lower steric hindrance. |
| Benzyl Ethers (Bn) | Benzyl bromide (BnBr), NaH, DMF | Catalytic Hydrogenolysis (H₂, Pd/C) | Extremely robust protection, stable to a wide range of acidic and basic conditions, making it ideal for multi-step syntheses. |
Workflow for Selective Protection
The following diagram illustrates a logical workflow for the selective protection of L-ribono-1,4-lactone, a common starting material. This strategy isolates the primary C5 hydroxyl group for further modification.
Caption: A typical protection sequence for L-ribono-1,4-lactone.
Protocol 2.1: Synthesis of 2,3-O-Isopropylidene-L-ribono-1,4-lactone
This protocol details the protection of the cis-2,3-diol, a critical first step in many synthetic routes.
Materials:
-
L-Ribono-1,4-lactone (1.0 eq)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend L-Ribono-1,4-lactone in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add the catalytic amount of PTSA. The suspension should gradually become a clear solution as the reaction proceeds.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral (pH ~7).
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,3-O-isopropylidene-L-ribono-1,4-lactone as a white solid or colorless oil.
Self-Validation: The success of the reaction is confirmed by ¹H NMR spectroscopy, observing the appearance of two characteristic singlet peaks for the diastereotopic methyl groups of the isopropylidene group around δ 1.3-1.5 ppm, and by mass spectrometry to confirm the expected molecular weight.
Application Case Study: Stereoselective C1-Functionalization
A powerful application of protected ribonolactone is its use in stereoselective C-C bond formation at the C1 position. This is foundational for creating C-nucleosides, which are important therapeutic candidates. The following protocol is adapted from methodologies used for the synthesis of nucleoside analogues.[6]
Reaction Scheme: C1 Alkynylation
Caption: Conversion of the lactone to a lactol via nucleophilic addition. Note: Placeholder images are used; in a real scenario, these would be chemical structures.
Protocol 3.1: Stereoselective Addition of an Acetylide to a Protected Lactone
This protocol demonstrates the conversion of the lactone carbonyl into a hemiacetal (lactol) with the addition of a new carbon-carbon bond, setting the stage for further modifications like reduction to create a furanose ring.
Materials:
-
5-O-(tert-Butyldiphenylsilyl)-2,3-O-isopropylidene-L-ribono-1,4-lactone (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add (trimethylsilyl)acetylene to the cold THF.
-
Add n-BuLi dropwise to the solution. Stir for 30 minutes at -78 °C to generate the lithium acetylide in situ.
-
In a separate flame-dried flask, dissolve the protected lactone in anhydrous THF.
-
Transfer the lactone solution to the lithium acetylide solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add diethyl ether and water. Separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactol by flash column chromatography.
Causality and Stereocontrol: The nucleophilic attack of the acetylide typically occurs from the less sterically hindered exo face of the bicyclic-like lactone system, leading to a high degree of diastereoselectivity at the newly formed C1 stereocenter. This stereochemical control is a direct consequence of the rigid conformation imposed by the fused ring system of the protected L-ribonolactone.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of synthetic intermediates.
| Technique | Purpose | Key Observables |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts and coupling constants confirm the carbon skeleton and relative stereochemistry. Appearance/disappearance of protecting group signals. |
| Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement to confirm the elemental composition of the product. |
| Chiral HPLC/SFC | Enantiomeric/Diastereomeric Purity | Separation of stereoisomers to determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product. |
| FT-IR Spectroscopy | Functional Group Analysis | Identifies key functional groups (e.g., O-H stretch for alcohols, C=O stretch for lactones, C≡C stretch for alkynes). |
Conclusion and Future Outlook
L-Ribonic acid is a powerful and versatile chiral building block for asymmetric synthesis.[7] Through strategic protection and derivatization, its inherent stereochemistry can be effectively transferred to a wide range of complex target molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers in organic synthesis and drug development to leverage this valuable starting material. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral pool compounds like L-Ribonic acid in creating novel therapeutics is poised to increase significantly.[8]
References
-
Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Hiroshima University.[Link]
-
Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.[Link]
-
Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Chemistry – A European Journal.[Link]
-
Expanded Methods for Metabolomic Analysis. Source not specified.[Link]
-
Stereoselective Synthesis of β-Glycinamide Ribonucleotide. National Institutes of Health (NIH).[Link]
-
Asymmetric Synthesis. University of York.[Link]
-
Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. National Institutes of Health (NIH).[Link]
-
New approach to l'C‐modified riboside scaffold via stereoselective functionalization of D‐(+)‐ribonic‐y‐lactone. ResearchGate.[Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.[Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Google Books.
-
Stereoselective synthesis of chiral IBR2 analogues. PubMed.[Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC.[Link]
-
Synthesis of sialic acid derivatives based on chiral substrate-controlled stereoselective aldol reactions using pyruvic acid oxabicyclo[2.2.2]octyl orthoester. Royal Society of Chemistry.[Link]
-
Chiral Building Blocks in Asymmetric Synthesis. ResearchGate.[Link]
-
Asymmetric Synthesis with Allylboronic Acids. YouTube.[Link]
-
Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Wiley Online Library.[Link]
- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
-
Chiral Building Blocks. Buchler GmbH.[Link]
Sources
- 1. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications - Google 圖書 [books.google.com.tw]
- 2. york.ac.uk [york.ac.uk]
- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: The Strategic Use of L-Ribonic Acid Derivatives in the Synthesis of L-Nucleoside Analogs
Introduction: The Imperative for L-Nucleosides
Nucleoside analogs are cornerstones of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1][2][3] These molecules function by mimicking natural nucleosides, thereby interrupting the replication of viral or cancerous genetic material.[4] While nature almost exclusively utilizes D-sugars (like D-ribose in RNA), the synthesis of analogs with the enantiomeric L-sugar scaffold has emerged as a powerful strategy in drug development.[5]
L-nucleosides, the mirror images of their natural counterparts, possess several therapeutic advantages. Their "unnatural" stereochemistry often makes them resistant to degradation by host enzymes, leading to improved pharmacokinetic profiles and prolonged stability.[5][6] Furthermore, this structural difference can reduce toxicity and prevent incorporation into the host's DNA or RNA, enhancing their safety profile.[4] The synthesis of these crucial molecules often relies on chiral pool starting materials, and L-Ribonic acid, along with its derivatives like L-ribonolactone and related L-pentoses, serves as a vital and versatile chiral precursor.[6][7] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging L-ribose derivatives in the stereoselective synthesis of L-nucleoside analogs.
Part 1: From Common Sugars to a Key Precursor: The Synthesis of L-Ribose
The journey to L-nucleosides begins with securing a source of the L-ribose sugar moiety. While L-ribose itself is not as abundant as its D-enantiomer, it can be efficiently synthesized from more common sugars like L-arabinose. A frequent and effective strategy involves the stereochemical inversion of the hydroxyl group at the C2 position.[6] This is typically achieved through an oxidation-reduction sequence.
The workflow begins with the protection of other hydroxyl groups to ensure the specific oxidation of the C2 hydroxyl. A Swern oxidation is commonly employed for this step, converting the alcohol to a ketone. The subsequent stereoselective reduction of this ketone is the critical step. Using a reducing agent like sodium borohydride (NaBH₄), the hydride can attack from the sterically less hindered face, leading to the desired inversion of stereochemistry and the formation of the L-ribo configuration.[6]
Caption: Workflow for the synthesis of L-Ribose from L-Arabinose via C2 inversion.
Protocol 1: Practical Synthesis of L-Ribose from L-Arabinose
This protocol details a four-step synthesis to convert L-arabinose into L-ribose with a reported overall yield of approximately 76.3%.[6] The key steps are the protection of the C3 and C4 hydroxyls, followed by a Swern oxidation and a stereoselective reduction to invert the C2 stereocenter.
Materials:
-
Methyl 3,4-O-isopropylidene-β-L-arabinoside (prepared from L-arabinose)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Swern Oxidation:
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂) and cool to -78 °C.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM. Stir for 15 minutes.
-
Add a solution of methyl 3,4-O-isopropylidene-β-L-arabinoside (1.0 eq) in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone intermediate.
-
-
Stereoselective Reduction:
-
Dissolve the crude ketone in ethanol (EtOH) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding acetic acid until gas evolution ceases.
-
Evaporate the solvent. The resulting residue contains a mixture of the desired L-ribo product and the starting L-arabino alcohol.
-
-
Deprotection and Purification:
-
Treat the crude mixture from the reduction step with 80% aqueous acetic acid (AcOH) and stir overnight at room temperature.[6] This step hydrolyzes both the methyl glycoside and the isopropylidene protecting group.
-
Evaporate the solvent and co-evaporate with toluene three times to remove residual acetic acid.
-
Purify the final residue by silica gel column chromatography to isolate pure L-ribose.
-
Scientist's Note (Rationale): The success of this synthesis hinges on the stereoselective reduction. The approach of the hydride from the less hindered face of the planar ketone intermediate is energetically favored, leading to the formation of the axial hydroxyl group characteristic of the ribo-configuration. The one-pot deprotection with aqueous acetic acid is an efficient step that simplifies the workup procedure.[6]
Part 2: Forging the Glycosidic Bond: The Vorbrüggen Glycosylation
With a suitable L-ribose derivative in hand, the next critical phase is coupling it with a nucleobase to form the N-glycosidic bond. The Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the most widely used and versatile method for this transformation.[8]
The reaction mechanism involves three key stages:
-
Silylation of the Nucleobase: The nucleobase (e.g., uracil, adenine) is treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step increases the nucleophilicity of the base and enhances its solubility in organic solvents.
-
Activation of the Sugar: The protected L-ribose derivative, typically activated as a 1-O-acetyl or 1-chloro sugar, reacts with a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). This generates a key cyclic oxocarbenium ion intermediate.[8]
-
Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon of the oxocarbenium ion. The reaction is highly stereoselective, with the nucleobase attacking from the face opposite to the C2 substituent, resulting predominantly in the desired β-anomer due to neighboring group participation from the C2-O-acyl group.[8]
Caption: Key steps of the Vorbrüggen glycosylation reaction.
Protocol 2: Synthesis of an L-Ribonucleoside via Vorbrüggen Glycosylation
This protocol outlines the synthesis of a protected L-uridine analog from 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose.
Materials:
-
Uracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
DOWEX 50 (H⁺ form) resin
Step-by-Step Methodology:
-
Silylation of Uracil:
-
In a flame-dried flask under an inert atmosphere, suspend uracil (1.2 eq) in anhydrous acetonitrile.
-
Add BSA (2.5 eq) and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Cool the solution to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of silylated uracil to the sugar solution.
-
Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
-
Workup and Deprotection:
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude protected nucleoside by silica gel chromatography.
-
For deprotection, dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide solution (NaOMe in MeOH).
-
Stir at room temperature until TLC indicates complete removal of the benzoyl groups.
-
Neutralize the reaction with DOWEX 50 (H⁺) resin, filter, and concentrate the filtrate to yield L-uridine.
-
Scientist's Note (Rationale): The use of a participating group like a benzoyl or acetyl ester at the C2 position is crucial for stereocontrol. It forms a transient dioxolanylium ion that blocks the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, thus ensuring the formation of the biologically relevant β-anomer.[8] TMSOTf is a powerful Lewis acid that effectively promotes the formation of the oxocarbenium ion at low temperatures.
Part 3: The "Green" Alternative: Biocatalytic Synthesis
While chemical synthesis is robust, there is a growing demand for more sustainable and environmentally friendly methods.[9] Biocatalysis, using enzymes to perform chemical transformations, offers a compelling alternative. For nucleoside synthesis, nucleoside 2'-deoxyribosyltransferases (NDTs) and purine/pyrimidine nucleoside phosphorylases (NPs) are particularly valuable.[9][10]
These enzymes operate in aqueous conditions at mild temperatures and often exhibit exquisite stereoselectivity, exclusively producing the β-anomer.[9] The transglycosylation approach uses an inexpensive, naturally occurring nucleoside (like uridine) as the sugar donor and transfers the ribose moiety to a different, desired nucleobase. This avoids the need for multi-step protection and deprotection chemistry.[10]
Caption: Schematic of enzyme-catalyzed transglycosylation for L-nucleoside synthesis.
Protocol 3: NDT-Catalyzed Synthesis of a Ribonucleoside Analog
This protocol is a generalized procedure based on the principles of using a Type II nucleoside 2'-deoxyribosyltransferase (like LlNDT-2, which has shown activity with ribonucleosides at higher concentrations) for transglycosylation.[9][10]
Materials:
-
Sugar donor nucleoside (e.g., Uridine or Cytidine)
-
Acceptor nucleobase (purine or pyrimidine)
-
Recombinant Nucleoside Transglycosylase (NDT) enzyme
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC for reaction monitoring and purification
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer.
-
Add the sugar donor nucleoside (typically in 5-10 fold excess over the acceptor).
-
Add the acceptor nucleobase.
-
Initiate the reaction by adding the NDT enzyme solution. The optimal enzyme loading must be determined empirically but can be significantly higher for ribonucleoside substrates compared to deoxyribonucleosides.[9]
-
-
Incubation:
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by HPLC to quantify the formation of the new nucleoside product.
-
-
Workup and Purification:
-
Once the reaction has reached equilibrium or the desired conversion, terminate it by heat inactivation (e.g., 95 °C for 5 minutes) or by adding an organic solvent like methanol to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Filter the supernatant and purify the desired ribonucleoside product using preparative HPLC.
-
Scientist's Note (Rationale): The key advantage here is the circumvention of complex chemical manipulations. The enzyme's active site perfectly controls the stereochemistry of the glycosidic bond formation.[9] While wild-type NDTs often show a preference for deoxyribose donors, studies have shown that this preference can be overcome by increasing the enzyme concentration, making the synthesis of ribonucleosides scalable.[9][10] This method is particularly powerful for rapidly creating libraries of nucleoside analogs for screening purposes.
Comparative Summary of Synthetic Methods
| Feature | Vorbrüggen Glycosylation | Enzymatic Transglycosylation |
| Stereoselectivity | High (β-selective with C2 participating group)[8] | Excellent (typically exclusively β)[9] |
| Reaction Conditions | Anhydrous organic solvents, often cryogenic | Aqueous buffer, mild temperatures (e.g., 37 °C) |
| Reagents | Lewis acids, silylating agents, protected sugars | Enzyme, buffer, unprotected sugar donor |
| Scalability | Highly scalable | Scalable, may require large amounts of enzyme[9] |
| Environmental Impact | Higher (use of toxic reagents and solvents) | Lower ("Green" chemistry)[9] |
| Substrate Scope | Very broad | Dependent on enzyme specificity |
| Key Advantage | High yields and broad applicability | Simplicity, stereopurity, and mild conditions |
Conclusion
L-Ribonic acid and its accessible derivatives are indispensable chiral building blocks for the synthesis of therapeutically important L-nucleoside analogs. The synthetic routes, progressing from classical chemical methods like the Vorbrüggen glycosylation to modern biocatalytic approaches, provide a versatile toolkit for researchers in drug discovery. The choice of method depends on the specific target molecule, scale, and desired environmental footprint. Understanding the rationale behind each protocol—from stereochemical control via neighboring group participation to the inherent selectivity of enzymes—is paramount for the successful and efficient synthesis of these next-generation therapeutics.
References
- Gao L.-J. Tan L. (2021). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Molecules, 26(4), 923.
-
Moyroud, E., & Strazewski, P. (1999). L-Ribonucleosides from L-xylose. TETRAHEDRON. [Link]
-
ResearchGate. (n.d.). A stereospecific synthesis of L-deoxyribose, L-ribose and L-ribosides. Retrieved from [Link]
- University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides.
-
ResearchGate. (n.d.). Synthesis of L-Deoxyribonucleosides from D-Ribose. Retrieved from [Link]
-
Oh, E. J., et al. (2018). Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis. Journal of Biological Engineering, 12(1), 1-9. [Link]
-
SciSpace. (n.d.). A practical synthesis of L-ribose. Retrieved from [Link]
-
Silveira, G. P., et al. (2020). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Molecules, 25(16), 3632. [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
Britton, R., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(9), 1968-1986. [Link]
-
Giese, B., et al. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(10), 1517-1519. [Link]
-
Şimşek Kuş, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Novel Drug Research, 2(1), 36-44. [Link]
-
ResearchGate. (n.d.). Synthesis of L-Ribono- and L-Lyxono-lactone. Retrieved from [Link]
-
Temburnikar, K., & Seley-Radtke, K. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(8), 905-927. [Link]
-
bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]
-
Zhang, Y., et al. (2022). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules, 27(1), 133. [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Retrieved from [Link]
-
De Clercq, E. (2021). Broad spectrum antiviral nucleosides—Our best hope for the future. Biochemical Pharmacology, 187, 114493. [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Ribonucleoside Analogs with Activity against Human Immunodeficiency Virus Type 1. Retrieved from [Link]
-
bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]
-
Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]
-
eScholarship@McGill. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Retrieved from [Link]
Sources
- 1. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madridge.org [madridge.org]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes | MDPI [mdpi.com]
- 4. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Pharmaceutical Preparation of L-Ribonic Acid Salts
Abstract
L-Ribonic acid, a sugar acid derived from L-ribose, and its corresponding salts are gaining interest in pharmaceutical development. Their utility ranges from serving as biocompatible counter-ions to modify the physicochemical properties of active pharmaceutical ingredients (APIs), to acting as chiral building blocks in complex syntheses.[1][2] The formation of a salt can significantly improve a drug's stability, solubility, and bioavailability.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of L-Ribonic acid salts, with a specific focus on Calcium L-Ribonate, ensuring high purity suitable for pharmaceutical applications. The methodologies are designed to be robust and self-validating through rigorous in-process controls and final product analysis.
Introduction: The Rationale for L-Ribonic Acid Salts in Pharmaceuticals
The selection of an appropriate salt form is a critical step in drug development. Approximately 50% of all approved drugs are administered as salts to optimize their performance.[4] L-Ribonic acid ((2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid) is an attractive, naturally derived molecule for this purpose.[6] Its salts, such as sodium, potassium, or calcium L-Ribonate, offer several advantages:
-
Enhanced Solubility & Bioavailability: Converting a poorly soluble API into an L-Ribonate salt can significantly increase its aqueous solubility and dissolution rate, potentially leading to improved absorption and bioavailability.[4]
-
Improved Stability: Salt formation can protect sensitive functional groups within an API, leading to greater chemical stability and a longer shelf-life.[3]
-
Biocompatibility: As a derivative of the naturally occurring sugar L-ribose, L-Ribonic acid and its common mineral salts are generally well-tolerated and considered biocompatible.
-
Chiral Synthesis: L-Ribonic acid and its precursor, L-ribono-1,4-lactone, are valuable chiral intermediates for synthesizing complex pharmaceutical molecules, including antiviral and anticancer nucleoside analogues.[7][]
This document will focus on a reproducible pathway starting from L-Ribose to produce high-purity Calcium L-Ribonate, a common and pharmaceutically accepted salt form.
Overall Synthesis and Quality Control Workflow
The preparation of pharmaceutical-grade L-Ribonic acid salts is a multi-step process that begins with the synthesis of a key intermediate, L-ribono-1,4-lactone, followed by its conversion to the desired salt, purification, and rigorous analytical characterization.
Figure 1: Overall workflow for the synthesis and quality control of Calcium L-Ribonate.
Experimental Protocols
Protocol 1: Synthesis of L-Ribono-1,4-lactone from L-Ribose
This protocol details the oxidation of L-Ribose to its corresponding γ-lactone, a stable and isolatable intermediate. The procedure is adapted from a well-established method for the D-enantiomer.[9]
Materials:
-
L-Ribose
-
Sodium Bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Sodium Bisulfite (NaHSO₃)
-
Absolute Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and an addition funnel, dissolve L-Ribose (1.0 eq) and Sodium Bicarbonate (2.0 eq) in deionized water. Stir at room temperature until most solids dissolve.
-
Oxidation: Cool the flask in an ice-water bath. Carefully add Bromine (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 5°C. The solution will turn orange.
-
Quenching: After the addition is complete, stir for an additional hour at <5°C. Add Sodium Bisulfite solution portion-wise until the orange color is completely discharged, resulting in a clear solution.
-
Workup and Isolation:
-
Transfer the solution to a rotary evaporator and concentrate under reduced pressure until a wet slurry remains.
-
Add absolute ethanol and co-evaporate to remove residual water.
-
Suspend the resulting solid in hot absolute ethanol and stir for 30 minutes.
-
Filter the hot suspension to remove inorganic salts.
-
Cool the filtrate to room temperature, then refrigerate overnight to induce crystallization of L-ribono-1,4-lactone.
-
-
Drying: Collect the crystals by filtration, wash with cold absolute ethanol, and dry under vacuum to a constant weight.
Causality and Scientific Insights:
-
Why Sodium Bicarbonate? The bicarbonate acts as a buffer to neutralize the hydrobromic acid (HBr) formed during the oxidation, preventing acid-catalyzed side reactions.
-
Why Bromine? Bromine is a selective oxidizing agent for converting aldoses to aldonic acids (which then form lactones) under mild aqueous conditions.
-
Why Low Temperature? The reaction is exothermic. Maintaining a low temperature minimizes the formation of degradation byproducts and ensures selectivity.
Protocol 2: Preparation of Calcium L-Ribonate
This protocol describes the conversion of the lactone intermediate into the final calcium salt through base-mediated hydrolysis and precipitation. The principles are similar to those used in preparing other calcium sugar salts like calcium ascorbate and calcium melibionate.[10][11]
Materials:
-
L-Ribono-1,4-lactone (from Protocol 1)
-
Calcium Carbonate (CaCO₃, pharmaceutical grade)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Lactone Hydrolysis: Suspend L-ribono-1,4-lactone (1.0 eq) in deionized water. Heat the mixture to 60-70°C with stirring. The lactone will hydrolyze to form L-Ribonic acid in solution.
-
Salt Formation: Slowly add Calcium Carbonate (0.5 eq, as 2 moles of acid react with 1 mole of CaCO₃) to the warm solution in small portions. Effervescence (CO₂ release) will be observed. Continue stirring until the effervescence ceases, indicating the reaction is complete.
-
Filtration: Filter the hot solution to remove any unreacted calcium carbonate.
-
Crystallization & Precipitation:
-
Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
-
Slowly add methanol (as an anti-solvent) to the warm concentrate with gentle stirring until the solution becomes cloudy.
-
Cool the mixture to room temperature and then place it in a 4°C refrigerator overnight to complete crystallization.
-
-
Isolation and Drying: Collect the precipitated Calcium L-Ribonate by vacuum filtration. Wash the filter cake with cold methanol. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Causality and Scientific Insights:
-
Why Calcium Carbonate? It is a mild, poorly soluble base that provides calcium ions and neutralizes the L-Ribonic acid as it forms from the hydrolysis of the lactone. Its low solubility prevents the solution from becoming too basic, and the CO₂ byproduct is easily removed.[11][12]
-
Why Methanol? Calcium L-Ribonate is soluble in water but has very low solubility in methanol. Methanol acts as an anti-solvent, forcing the salt to precipitate out of the concentrated aqueous solution, which is a key step for purification and isolation.[10]
Purification and Quality Control
Ensuring the purity and identity of the final salt is paramount for pharmaceutical use. This involves both a robust purification strategy and a comprehensive set of analytical tests. The general principles of purifying organic acids and their salts are well-established.[13][14][15]
Purification Workflow
Figure 2: Step-by-step workflow for the recrystallization and purification of Calcium L-Ribonate.
Analytical Characterization
A stability-indicating analytical profile is crucial.[16] The following table summarizes the key tests, their purpose, and typical acceptance criteria for pharmaceutical-grade Calcium L-Ribonate.
| Parameter | Analytical Method | Purpose | Acceptance Criteria |
| Appearance | Visual Inspection | To confirm physical state and color | White to off-white crystalline powder |
| Identity | FTIR Spectroscopy | Confirms the presence of key functional groups (carboxylate, hydroxyls) and matches a reference standard. | Spectrum conforms to the reference standard. |
| Structure | ¹H and ¹³C NMR Spectroscopy | Provides definitive structural confirmation of the L-Ribonate moiety. | Chemical shifts and coupling constants consistent with the proposed structure. |
| Purity | HPLC-UV/ELSD | Quantifies the main component and detects any organic impurities.[17][18] | Assay: 98.0% - 102.0%Any single impurity: ≤ 0.1% |
| Calcium Content | Titration / ICP-MS | Confirms the correct stoichiometry of the calcium salt. | Conforms to the theoretical percentage (e.g., ~10.1% for anhydrous Ca(C₅H₉O₆)₂) |
| Loss on Drying (LOD) | Gravimetric (Vacuum Oven) | Measures the amount of volatile matter (water, residual solvents). | ≤ 1.0% |
| Heavy Metals | USP <232>/<233> | Ensures the absence of toxic metal impurities. | Meets pharmaceutical limits (e.g., < 10 ppm). |
Stability Considerations
Stability testing for the final L-Ribonic acid salt should be conducted according to ICH (International Council for Harmonisation) guidelines, such as ICH Q5C for biological/biotechnological products which provides a framework for stability-indicating profiles.[16][19] The stability program should evaluate the salt under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Key parameters to monitor include:
-
Appearance
-
Purity (Assay and degradation products)
-
Water content
Proper storage in well-sealed containers protected from moisture is essential to ensure the long-term stability of the product.[20]
References
-
Organic Syntheses Procedure. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Available at: [Link]
- Google Patents. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
-
PubChem. L-ribono-1,4-lactone | C5H8O5 | CID 22887202. Available at: [Link]
-
PubChem. L-Ribonic acid | C5H10O6 | CID 6971040. Available at: [Link]
- Google Patents. CN102702141A - Preparation method of 2-C-methyl-D-ribonic acid-1,4-lactone.
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
Heart. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]
-
MDPI. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Available at: [Link]
-
National Institute of Standards and Technology. Preparation of calcium melibionate. Available at: [Link]
-
J-Stage. Preparation of Active Calcium Carbonate for Reinforcing SBR. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids - Chempedia. Available at: [Link]
-
European Medicines Agency. Stability Testing of Biotechnological/Biological Products. Available at: [Link]
-
AAPS. Stability Issues in Bioanalysis: New Case Studies. Available at: [Link]
-
Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
-
SciSpace. Preparation method of L-calcium ascorbate (2017) | Jia Hongtao. Available at: [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
FooDB. Showing Compound Ribonic acid (FDB022289). Available at: [Link]
-
SlideShare. ICH Q5C Stability testing of Biotechnological / Biological products. Available at: [Link]
-
CentAUR. Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Available at: [Link]
-
MDPI. Calcium Hexaboride Synthesis from Anhydrous Colemanite by Mechanochemical Method. Available at: [Link]
-
ScienceDirect. Salt selection for basic drugs. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
Kent Academic Repository. Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at: [Link]
-
University of Illinois. Purification of organic acids. Available at: [Link]
-
PubMed. Properties, metabolisms, and applications of (L)-proline analogues. Available at: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
SpringerLink. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]
-
PubMed. L-Valine appended PLGA nanoparticles for oral insulin delivery. Available at: [Link]
-
National Center for Biotechnology Information. L-Type amino acid transporter 1 as a target for drug delivery. Available at: [Link]
Sources
- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-purity amino acids for pharmaceutical applications - Evonik Industries [healthcare.evonik.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. scispace.com [scispace.com]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. ibrl.aces.illinois.edu [ibrl.aces.illinois.edu]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. shimadzu.com [shimadzu.com]
- 19. admin.ich.org [admin.ich.org]
- 20. e-b-f.eu [e-b-f.eu]
biodegradable polymer synthesis using L-Ribonic acid monomers
Title: A Proof-of-Concept Protocol for the Synthesis of Novel Biodegradable Polymers from L-Ribonic Acid Monomers
Abstract
The escalating environmental impact of conventional plastics has catalyzed research into biodegradable alternatives derived from renewable resources.[1][2] Sugar-based polymers are a promising class of materials due to the abundance and stereochemical diversity of their monomeric precursors.[3] This document presents a detailed, proof-of-concept application note for the synthesis of a novel biodegradable polyester derived from L-Ribonic acid, a five-carbon sugar acid. While the direct polymerization of L-Ribonic acid has not been extensively reported, this guide provides a scientifically grounded, hypothetical protocol based on established polycondensation methodologies for polyhydroxy acids and other sugar-based monomers.[3][4][5] The proposed synthesis, characterization, and potential applications are outlined to provide a foundational framework for researchers and professionals in polymer chemistry and drug development.
Introduction: The Potential of Sugar-Based Biodegradable Polymers
The reliance on petroleum-based plastics has led to significant environmental challenges. Biodegradable polymers offer a sustainable alternative, with polyesters being a particularly important class due to their susceptibility to hydrolytic and enzymatic degradation.[2][6] Monomers derived from biomass, such as sugars and their derivatives, are attractive building blocks for these "green" polymers.[3]
L-Ribonic acid, a derivative of the pentose sugar L-ribose, possesses a carboxylic acid and four hydroxyl groups. This functionality makes it a prime candidate for the synthesis of polyesters through polycondensation. The resulting polymer, hypothetically termed poly(L-Ribonic acid), would feature a backbone of ester linkages and pendant hydroxyl groups, which could enhance hydrophilicity and biodegradability.
This application note details a proposed melt polycondensation method for the synthesis of poly(L-Ribonic acid). It further outlines the necessary characterization techniques to determine the polymer's structure, thermal properties, and biodegradability.
Proposed Synthesis of Poly(L-Ribonic Acid) via Melt Polycondensation
Direct polycondensation is a common method for synthesizing polyesters from monomers containing both hydroxyl and carboxylic acid functionalities.[7][8][9] This approach involves the removal of a small molecule, typically water, to drive the polymerization reaction forward.[10] For polyhydroxy acids, melt polycondensation at elevated temperatures and under vacuum is a frequently employed technique.[4]
Causality Behind Experimental Choices
-
Melt Polycondensation: This solvent-free method is environmentally friendly and avoids the complexities of solvent removal.
-
High Temperature and Vacuum: These conditions are crucial for efficiently removing the water byproduct, which is essential for achieving a high degree of polymerization.[11]
-
Catalyst: While non-catalyzed polycondensation is possible, a catalyst like tin(II) octoate is often used to accelerate the reaction and achieve higher molecular weights.
-
Two-Stage Reaction: An initial lower temperature stage allows for the formation of oligomers, followed by a higher temperature, high-vacuum stage to build molecular weight. This helps to control the reaction and minimize monomer sublimation.
Experimental Workflow Diagram
Caption: Workflow for the proposed synthesis of poly(L-Ribonic acid).
Detailed Protocol
Materials:
-
L-Ribonic acid (high purity)
-
Tin(II) octoate (Sn(Oct)₂)
-
Nitrogen gas (high purity)
-
Chloroform (for purification)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Schlenk line or high-vacuum pump with a cold trap
-
Distillation condenser
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and the distillation condenser connected to a collection flask and the vacuum line.
-
Monomer and Catalyst Charging: Add L-Ribonic acid and tin(II) octoate (e.g., 0.1 mol% relative to the monomer) to the flask.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen.
-
Oligomerization Stage:
-
Heat the reactor to 150°C with gentle stirring.
-
Maintain this temperature for 2 hours under a slow nitrogen flow to facilitate the initial esterification and removal of water. Water will be collected in the collection flask.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180°C.
-
Slowly apply a high vacuum (e.g., <1 mbar) to the system.
-
Increase the stirring speed as the viscosity of the melt increases.
-
Continue the reaction for 6-8 hours, or until the desired viscosity is achieved.
-
-
Cooling and Polymer Recovery:
-
Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polymer will be a solid. Carefully break it up and remove it from the flask.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Note on Expected Challenges: The presence of four hydroxyl groups on the L-Ribonic acid monomer makes branching and cross-linking highly probable, which could lead to an insoluble thermoset polymer.[12] The protocol aims to favor linear chain growth by controlling the reaction conditions, but optimization will be necessary.
Characterization of Poly(L-Ribonic Acid)
A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymer.
Structural Characterization
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester bonds. | Disappearance of the broad O-H stretch from the carboxylic acid, and the appearance of a strong C=O stretch characteristic of an ester (around 1740 cm⁻¹). A persistent broad O-H stretch from the pendant hydroxyl groups is also expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure and confirm polymerization. | Shifts in the signals of the protons and carbons adjacent to the newly formed ester linkages. |
Molecular Weight Determination
| Technique | Purpose |
| Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
Thermal Properties
| Technique | Purpose | Expected Properties |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | The polymer is expected to be amorphous due to the irregular structure from the pendant hydroxyl groups, thus exhibiting a Tg but likely no sharp Tm. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the polymer. | Provides the onset temperature of thermal degradation. |
Biodegradability Assessment
Standardized methods should be used to evaluate the biodegradability of the synthesized polymer.
| Method | Description | Standard |
| Aerobic Biodegradation in Soil | Measures the CO₂ evolution over time when the polymer is incubated in soil.[13] | ASTM D5988 |
| Aerobic Biodegradation in an Aqueous Medium | Determines the biochemical oxygen demand in a closed respirometer.[14] | ISO 14851 |
| Enzymatic Degradation | Monitors the weight loss of a polymer film in a buffer solution containing a specific enzyme (e.g., lipase).[15] | N/A |
Potential Applications
Given its expected hydrophilicity and biodegradability, poly(L-Ribonic acid) could be a candidate for various applications, particularly in the biomedical and pharmaceutical fields:
-
Drug Delivery: The pendant hydroxyl groups could be functionalized to attach drugs for controlled release systems.
-
Tissue Engineering: The polymer could be processed into scaffolds for cell growth.
-
Biodegradable Packaging: For specialized, high-value applications where water solubility or rapid degradation is desired.
Conclusion
This application note provides a hypothetical yet scientifically rigorous framework for the synthesis and characterization of a novel biodegradable polymer from L-Ribonic acid. The proposed melt polycondensation protocol is based on established principles of polyester chemistry. While challenges such as controlling branching are anticipated, the potential for creating a new, functional, and biodegradable material from a renewable resource warrants further investigation. The detailed characterization plan will be crucial in validating the synthesis and understanding the properties of this promising new biopolymer.
References
-
PNAS. (2023, May 30). High-throughput experimentation for discovery of biodegradable polyesters. [Link]
-
Frontiers in Materials. (2015, August 24). Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids. [Link]
-
MDPI. (2024, April 19). Characterization of Biodegradable Polymers for Porous Structure: Further Steps toward Sustainable Plastics. [Link]
-
ACS Omega. (2026, January 8). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. [Link]
-
World Journal of Advanced Research and Reviews. (2024, July 23). Characterization of biodegradable polymers: A review. [Link]
-
CORE. (n.d.). BIODEGRADABILITY ASSESSMENT OF ALIPHATIC POLYESTERS USING STANDARD METHODS. [Link]
-
ResearchGate. (n.d.). Biodegradability Testing of Compostable Polymer Materials. [Link]
-
MDPI. (2020, October 16). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). [Link]
- Google Patents. (n.d.). US4877871A - Synthesis of sucrose polyester.
-
PMC. (2016, February 26). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). [Link]
-
RSC Publishing. (2020, April 3). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. [Link]
-
MDPI. (2020, October 16). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). [Link]
-
MDPI. (2016, March 16). Enzymatic Synthesis and Characterization of Hydrophilic Sugar Based Polyesters and Their Modification with Stearic Acid. [Link]
-
The Royal Society of Chemistry. (2021, December 22). Polyester thermosets from carbohydrates. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Biodegradable Polyester/Polyether WPU As The Environmental Protection Coating. [Link]
-
ACS Publications. (2025, April 18). An Analytical Workflow to Quantify Biodegradable Polyesters in Soils and Its Application to Incubation Experiments. [Link]
-
University of Bath's research portal. (2020, April 21). Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from D-xylose, D-mannose and castor oil. [Link]
-
ResearchGate. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. [Link]
-
JACS Au. (2026, February 11). Aqueous-Phase Polycondensation of Hydroxy Fatty Acids via a Whole-Cell CoA Activation–Acyltransferase Cascade. [Link]
-
Farabi University. (n.d.). Lecture #9: Polycondensation reactions. [Link]
-
Semantic Scholar. (2020, August 6). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. [Link]
-
Save My Exams. (n.d.). Condensation Polymerisation: Polyesters & PLA (GCSE Chemistry). [Link]
-
A-Level Chemistry. (2026, February 3). Beyond Simple Chains: Unpacking Condensation Polymers for A-Level Chemistry. [Link]
-
Revise.im. (n.d.). Polymers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Beyond Simple Chains: Unpacking Condensation Polymers for a-Level Chemistry - Oreate AI Blog [oreateai.com]
- 9. Polymers - Revise.im [revise.im]
- 10. farabi.university [farabi.university]
- 11. Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in L-Ribonic Acid Derivatization
Welcome to the technical support center for the derivatization of L-Ribonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhydroxy acid. Here, we will delve into the common challenges and side reactions encountered during the chemical modification of L-Ribonic acid and provide practical, field-proven solutions to overcome them. Our focus is on ensuring the scientific integrity of your experimental design and maximizing the yield and purity of your desired derivatives.
Core Principles: Understanding the Reactivity of L-Ribonic Acid
L-Ribonic acid, a C5 sugar acid, possesses a single carboxylic acid group and four hydroxyl groups of varying reactivity. This polyfunctional nature presents unique challenges in achieving selective derivatization. The primary side reactions to consider are intramolecular cyclization to form L-ribono-1,4-lactone and non-selective reactions at the various hydroxyl groups.
A foundational understanding of the equilibrium between the open-chain acid and the cyclic lactone is critical. In acidic conditions or upon heating, L-Ribonic acid readily cyclizes to the thermodynamically stable five-membered γ-lactone (L-ribono-1,4-lactone). This spontaneous reaction can significantly reduce the yield of derivatives of the carboxylic acid.[1][2]
Furthermore, the presence of multiple hydroxyl groups necessitates a robust protecting group strategy to ensure regioselectivity. The concept of orthogonal protection is paramount, allowing for the selective deprotection of one functional group without affecting others.[3][4][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Carboxylic Acid Derivative (Ester or Amide)
Question: I am trying to perform an esterification/amidation reaction on L-Ribonic acid, but I am getting very low yields of my target product. What could be the cause?
Answer:
Primary Cause: Uncontrolled Lactonization. The most probable cause is the intramolecular cyclization of L-Ribonic acid to form the more stable L-ribono-1,4-lactone, especially under acidic or high-temperature reaction conditions.[1] The lactone is an ester itself and will not readily react with another alcohol or amine under standard coupling conditions.
Solutions:
-
Protect the Hydroxyl Groups First: Before attempting to derivatize the carboxylic acid, protect the hydroxyl groups. This will prevent lactonization and other side reactions at the hydroxyl positions. Silyl ethers (e.g., TBDMS) or acetals are common choices for protecting hydroxyl groups.[6]
-
Choose Appropriate Coupling Conditions: For amide bond formation, use coupling reagents that are effective at or below room temperature, such as HATU or HOBt/EDC, to minimize heat-induced lactonization.[7] For esterification, avoid strongly acidic conditions that favor lactone formation. The Steglich esterification using DCC/DMAP is a milder alternative to the Fischer esterification.[8]
-
Control Reaction pH: Maintain a neutral or slightly basic pH during the reaction to disfavor the acid-catalyzed lactonization.
Issue 2: Formation of an Unexpected Lactone Product
Question: I have successfully protected the hydroxyl groups of L-Ribonic acid and am now trying to form an ester. However, my analysis shows the formation of a lactone. How is this possible?
Answer:
Cause: Premature Deprotection and Cyclization. Even with protecting groups, certain reaction conditions can lead to their partial or complete removal, liberating the hydroxyl groups and allowing for subsequent lactonization. For instance, acid-labile protecting groups like acetals can be cleaved if the reaction conditions become acidic, which can happen during workup or if acidic byproducts are formed.
Solutions:
-
Select Robust Protecting Groups: Choose protecting groups that are stable under the planned reaction conditions for the carboxylic acid derivatization. For example, if you are using acidic conditions for another step, opt for base-labile or hydrogenolysis-cleavable protecting groups for the hydroxyls.
-
Careful Workup: Neutralize the reaction mixture carefully during workup to avoid acidic conditions that could trigger deprotection and lactonization.
-
Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where different types of protecting groups are used for different functional groups, allowing for their selective removal.[3][4][5]
Issue 3: Incomplete or Non-Selective Deprotection
Question: I have successfully synthesized my desired L-Ribonic acid derivative with protecting groups, but I am struggling to remove them completely and selectively. What should I do?
Answer:
Cause: Steric Hindrance and Inappropriate Deprotection Reagents. The polyhydroxy nature of L-Ribonic acid can lead to sterically hindered protecting groups that are difficult to remove. Additionally, the deprotection conditions might not be optimal for the specific protecting groups used.
Solutions:
-
Optimize Deprotection Conditions: Ensure the deprotection conditions are appropriate for your chosen protecting groups. For example, fluoride ions (e.g., TBAF) are used for silyl ethers, acidic conditions for acetals, and catalytic hydrogenation for benzyl ethers.[9][10]
-
Increase Reaction Time and/or Temperature: For sterically hindered groups, longer reaction times or a moderate increase in temperature may be necessary. However, monitor the reaction closely to avoid degradation of the target molecule.
-
Use a More Potent Deprotection Reagent: If standard conditions fail, consider using a more powerful deprotection reagent. For example, if dilute HCl is not removing an acetal group, a stronger acid might be required, provided the rest of the molecule is stable.
Visualizing Key Concepts
To better illustrate the core challenges in L-Ribonic acid derivatization, the following diagrams outline the key equilibrium and a decision-making workflow for a successful derivatization strategy.
Caption: Equilibrium between L-Ribonic acid and L-ribono-1,4-lactone.
Caption: General workflow for L-Ribonic acid derivatization.
Data at a Glance: Choosing Your Protecting Groups
The selection of appropriate protecting groups is crucial for the successful derivatization of L-Ribonic acid. The following table provides a summary of common hydroxyl protecting groups and their compatibility with various reaction conditions.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF | Stable to base, mild acid |
| Acetonide | - | Acetone, Acid catalyst | Aqueous Acid | Stable to base and neutral conditions |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid and base |
| Acetyl ester | Ac | Ac₂O, Pyridine | Base (e.g., K₂CO₃/MeOH) | Stable to acid |
Detailed Experimental Protocols
The following are example protocols for the derivatization of L-Ribonic acid. Note: These are general guidelines and may require optimization for your specific substrate and desired product.
Protocol 1: Esterification of L-Ribonic Acid via Hydroxyl Protection
Step 1: Protection of Hydroxyl Groups as TBDMS ethers
-
Dissolve L-Ribonic acid (1 eq.) in anhydrous DMF.
-
Add imidazole (5 eq.) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 4.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the per-silylated L-Ribonic acid.
Step 2: Esterification of the Protected L-Ribonic Acid
-
Dissolve the per-silylated L-Ribonic acid (1 eq.) in anhydrous DCM.
-
Add the desired alcohol (1.5 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of TBDMS Ethers
-
Dissolve the protected ester in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq. per silyl group) in THF.
-
Stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final ester product by column chromatography.
Protocol 2: Amidation of L-Ribonic Acid
Follow Step 1 from Protocol 1 to protect the hydroxyl groups.
Step 2: Amidation of the Protected L-Ribonic Acid
-
Dissolve the per-silylated L-Ribonic acid (1 eq.) in anhydrous DMF.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3 eq.).
-
Stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq.) and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude amide by column chromatography.
Follow Step 3 from Protocol 1 for the deprotection of the TBDMS ethers to obtain the final amide product.
References
-
Carbohydrate Chemistry: State of the Art and Challenges for Drug Development. (n.d.). Retrieved from [Link]
-
Carbohydrate Chemistry: State of the Art and Challenges for Drug Development. (2014). Scientific Editorial. Retrieved from [Link]
-
Recent trends and challenges on carbohydrate-based molecular scaffolding: general consideration toward impact of carbohydrates in drug discovery and development. (2020). OUCI. Retrieved from [Link]
-
Challenges for the development of carbohydrate-binding small molecules... (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]
- Felty, J. R. (1971). Thermodynamics of Aldonic Acids and Lactones. Texas Tech University.
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Practical Silyl Protection of Ribonucleosides. (2014). PMC. Retrieved from [Link]
-
Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024). Restek. Retrieved from [Link]
-
Gas Chromatographic Separation of Aldonic Acids as Trimethylsilyl Derivatives. (1968). CORE. Retrieved from [Link]
-
Appendix 6: Protecting groups. (2015). Oxford Learning Link. Retrieved from [Link]
-
Sugars analysis: separation issues. (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective Hydroxyl Protection and Deprotection. (2025). ResearchGate. Retrieved from [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. (2016). PMC. Retrieved from [Link]
-
Improvements in the preparation of aldonic acids. (n.d.). SciSpace. Retrieved from [Link]
-
Conversion of Sugar to Aldonic Acids: An Important Industrial Precursor. (2025). ResearchGate. Retrieved from [Link]
-
Showing Compound 2-Deoxy-L-ribono-1,4-lactone (FDB012177). (2010). FooDB. Retrieved from [Link]
-
A green chemistry perspective on catalytic amide bond formation Abstract. (n.d.). UCL Discovery. Retrieved from [Link]
-
Characteristics and Kinetics of the Aldonic Acids Production using Whole-cell catalysis of Gluconobacter oxydans. (2015). BioResources. Retrieved from [Link]
-
Liquid Chromatography. (n.d.). Shimadzu. Retrieved from [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]
-
D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. (2025). ResearchGate. Retrieved from [Link]
-
Is it possible to analyse sugars using gcms without derivatize? (2016). ResearchGate. Retrieved from [Link]
-
5-O-Acetyl-d-ribono-1,4-lactone. (2011). PMC. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. Retrieved from [Link]
-
The structure and role of lactone intermediates in linkage-specific sialic acid derivatization reactions. (2021). PMC. Retrieved from [Link]
Sources
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Showing Compound 2-Deoxy-L-ribono-1,4-lactone (FDB012177) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. tcichemicals.com [tcichemicals.com]
overcoming solubility issues of L-Ribonic acid in water
Welcome to the technical support guide for L-Ribonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is L-Ribonic acid and what are its basic properties?
L-Ribonic acid is a sugar acid with the IUPAC name (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid.[1] It is the L-enantiomer of ribonic acid. Understanding its fundamental properties is the first step in troubleshooting its handling.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₆ | [1] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| pKa (Strongest Acidic) | ~3.3 - 3.4 | [3][4] |
| Predicted Water Solubility | 258 g/L | [3] |
Q2: The predicted water solubility is high, so why am I experiencing issues?
This is a common and critical question. While the theoretical solubility of L-Ribonic acid is high, several factors can lead to apparent insolubility or slow dissolution rates in a laboratory setting:
-
Dissolution Kinetics: The process of a solid dissolving takes time. Without sufficient agitation or time, even a highly soluble compound may appear insoluble.
-
pH of the Solvent: As a weak acid, the solubility of L-Ribonic acid is highly dependent on pH.[5][6][7] In neutral or acidic water (pH < pKa), it exists predominantly in its less soluble protonated (acid) form.
-
Presence of the Lactone Form: Sugar acids like L-Ribonic acid can exist in equilibrium with their corresponding lactone (a cyclic ester). L-Ribonic acid-1,4-lactone is a common solid form which may have different dissolution kinetics and requires hydrolysis to form the open-chain acid.[8][9] This hydrolysis can be slow, limiting the apparent rate of dissolution.
-
Common Ion Effect: The presence of other acidic species in your solution can suppress the dissociation of L-Ribonic acid, thereby reducing its solubility.[5][10]
Q3: What is the most important factor to control for dissolving L-Ribonic acid?
pH. Hands down, the pH of your aqueous solution is the most critical parameter. Because L-Ribonic acid is a weak acid with a pKa around 3.3, its charge state—and therefore its water solubility—is dictated by the proton concentration of the medium.[3][4][11]
Caption: pH-dependent equilibrium of L-Ribonic acid in water.
Troubleshooting Guide: Step-by-Step Solutions
Q1: My L-Ribonic acid isn't dissolving in pure water even with stirring. What should I do first?
Issue: Slow dissolution kinetics or unfavorable pH of the solvent.
Causality: The neutral form of L-Ribonic acid, which predominates in DI water (pH ~5.5-7), is significantly less soluble than its ionized form. The goal is to shift the equilibrium towards the highly soluble L-Ribonate anion.
Protocol: pH-Adjusted Dissolution
-
Preparation: Weigh the desired amount of L-Ribonic acid and add it to your target volume of high-purity water in a beaker with a magnetic stir bar.
-
Initial Mixing: Stir the suspension at room temperature for 5-10 minutes. It is normal for the solid not to dissolve completely at this stage.
-
Prepare Base: Prepare a low-molarity solution of NaOH or KOH (e.g., 0.1 M or 1 M). A dilute base allows for more precise pH control.
-
Titration: While stirring vigorously, add the base solution dropwise to the L-Ribonic acid suspension.
-
Observation: As the pH increases and surpasses the pKa of ~3.3, you will observe the solid begin to dissolve rapidly. The solution should become clear.
-
Final pH Adjustment: Continue adding base until all the solid has dissolved. Measure the final pH. For most applications, adjusting to a final pH between 6.0 and 7.5 is sufficient and ensures the compound is fully in its salt form.
Caption: Workflow for dissolving L-Ribonic acid using pH adjustment.
Q2: I need to avoid adding sodium or potassium ions. Can I use co-solvents?
Issue: Requirement for a salt-free solution, or the need to dissolve L-Ribonic acid in a mixed-solvent system for a specific reaction.
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[12] This reduction in polarity makes the solvent system more favorable for dissolving organic molecules like the protonated form of L-Ribonic acid, effectively increasing its solubility without pH modification.
Recommended Co-solvents:
| Solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 10-30% | Generally well-tolerated in biological systems.[12] |
| Propylene Glycol (PG) | 10-40% | Common vehicle for drug formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Effective solubilizer, low toxicity.[13] |
| Dimethyl Sulfoxide (DMSO) | 5-20% | Excellent solubilizer, but can be incompatible with some assays. |
Protocol: Co-solvent Dissolution
-
Solvent Selection: Choose a co-solvent compatible with your downstream application.
-
Preparation of Stock: It is often most effective to first dissolve the L-Ribonic acid in the pure co-solvent to create a concentrated stock. For example, dissolve 1 g of L-Ribonic acid in 5 mL of DMSO.
-
Dilution: Slowly add the concentrated stock solution to your aqueous buffer or medium while vortexing or stirring vigorously. This method prevents the drug from "crashing out" or precipitating upon dilution.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution does not exceed levels that could interfere with your experiment (e.g., impact cell viability or enzyme activity).
Q3: How do I prepare a stable, highly concentrated (>200 mg/mL) aqueous stock solution of L-Ribonic acid?
Issue: Need for a high-concentration stock solution where simple pH adjustment might lead to instability or require a very high pH.
Causality: The most robust and effective method to dramatically increase the aqueous solubility of a weak acid is to convert it into its salt form before final dilution.[14][15] By performing a stoichiometric reaction with a base, you create a new compound (e.g., Sodium L-Ribonate) that is a highly soluble salt, independent of the initial pH of the water. This is a standard technique in the pharmaceutical industry.[16]
Protocol: In Situ Salt Formation for High-Concentration Stock
This protocol details the preparation of a 0.5 M Sodium L-Ribonate solution (~84 mg/mL of the salt).
-
Calculate Molar Amounts:
-
Weigh out the desired amount of L-Ribonic acid. (e.g., 1.66 g, which is 0.01 moles).
-
You will need a 1:1 molar equivalent of a strong base. For 0.01 moles of acid, you need 0.01 moles of NaOH.
-
-
Prepare Solutions:
-
Suspend the 1.66 g of L-Ribonic acid in ~15 mL of purified water in a 50 mL volumetric flask or beaker with a stir bar.
-
Prepare a 1.0 M NaOH solution (0.40 g of NaOH in 10 mL of water).
-
-
Stoichiometric Reaction:
-
Slowly and carefully, add exactly 10.0 mL of the 1.0 M NaOH solution to the stirring L-Ribonic acid suspension.
-
The solid will dissolve as it is neutralized to form Sodium L-Ribonate.
-
-
Finalization:
-
Once the solution is clear, continue stirring for 10-15 minutes to ensure the reaction is complete.
-
Check the pH. It should be near neutral (pH ~7-8). If significantly acidic, it indicates an error in weighing; add more base dropwise to achieve neutrality.
-
Add water to bring the final volume to 20 mL. This results in a 0.5 M stock solution of Sodium L-Ribonate.
-
-
Storage: Filter the solution through a 0.22 µm filter for sterility and store at 4°C or -20°C for long-term use.
Caption: Workflow for preparing a high-concentration salt stock solution.
References
-
L-Ribonic acid | C5H10O6 | CID 6971040 . PubChem, National Institutes of Health. [Link]
-
Showing Compound Ribonic acid (FDB022289) . FooDB. [Link]
-
Ribonic acid | C5H10O6 | CID 5460677 . PubChem, National Institutes of Health. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
pH and Solubility . AP Chem | Fiveable. [Link]
-
Ribonic acid (CAS 17812-24-7): Odor profile, Properties, & IFRA compliance . Scent.vn. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
How one can increase the solubility in water ? . ResearchGate. [Link]
-
16.4: The Effects of pH on Solubility . Chemistry LibreTexts. [Link]
-
ribonic acid, 17812-24-7 . The Good Scents Company. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) . CORE. [Link]
-
Exp. 11 The influence of pH on solubility in water Theory: . [Link]
-
Why salt formation of weak acid increases the drug solubility? . ResearchGate. [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. [Link]
-
Dissolution Failure Investigation . Agilent. [Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of... . ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective . [Link]
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener . [Link]
-
D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone . Organic Syntheses Procedure. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties . Aston Research Explorer. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products . [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices . SciSpace. [Link]
-
ribonic acid (CHEBI:33511) . EMBL-EBI. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications . KU ScholarWorks. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . [Link]
-
The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid . ResearchGate. [Link]
-
Understanding and Mitigating the Dissolution and Delamination Issues Encountered with High-Voltage LiNi 0.5 Mn 1.5 O 4 . MDPI. [Link]
Sources
- 1. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ribonic acid | C5H10O6 | CID 5460677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Ribonic acid (FDB022289) - FooDB [foodb.ca]
- 4. scent.vn [scent.vn]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. D-Ribonic acid-1,4-lactone 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Validation & Comparative
mass spectrometry fragmentation pattern of L-Ribonic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of L-Ribonic Acid: A Comparative Analysis of GC-EI-MS and ESI-MS/MS
This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of L-Ribonic acid using two common analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, provides validated experimental protocols, and presents a clear comparison of the data generated by each technique.
Executive Summary
The analysis of small, polar metabolites like L-Ribonic acid, a C5 sugar acid, presents unique challenges for mass spectrometry. Its high polarity and low volatility make it unsuitable for direct analysis by Gas Chromatography (GC). Consequently, chemical derivatization is a mandatory prerequisite for GC-MS analysis. In contrast, Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC), can analyze the compound in its native form from a solution.
This guide demonstrates that:
-
GC-EI-MS of the trimethylsilyl (TMS) derivative of L-Ribonic acid provides a complex but highly reproducible fragmentation pattern rich in structural information, driven by high-energy electron ionization.
-
ESI-MS/MS of the native L-Ribonic acid, typically as the [M-H]⁻ ion, yields a simpler fragmentation pattern characterized by sequential neutral losses under lower-energy collision-induced dissociation (CID).
The choice between these methods depends on the analytical goal. GC-EI-MS is excellent for targeted analysis and library-based identification in metabolomics studies due to its standardized fragmentation. ESI-MS/MS offers a softer ionization approach suitable for analyzing the native molecule and is often employed in high-throughput screening.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
The Principle and the Imperative of Derivatization
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] L-Ribonic acid, with its five hydroxyl groups and one carboxylic acid group, is highly polar and non-volatile. Direct injection into a GC system would result in poor chromatographic performance and thermal degradation.
Causality of Experimental Choice: To overcome this, we must employ chemical derivatization. The most common and effective method for sugar acids is silylation , which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[2][3][4][5] This process, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), achieves two critical goals:
-
Increases Volatility: The bulky, non-polar TMS groups mask the polar functional groups, significantly lowering the boiling point of the analyte and allowing it to travel through the GC column.[2]
-
Enhances Thermal Stability: The resulting TMS ethers and esters are more resistant to thermal degradation in the heated GC injector and column.
The fully derivatized L-Ribonic acid becomes a pentakis(trimethylsilyl) derivative, denoted as L-Ribonic acid (5TMS).[6][7]
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is a self-validating system designed to ensure complete derivatization and prevent the formation of multiple derivatives from the same analyte.
Step 1: Methoximation (Protects Carbonyl Groups)
-
Rationale: Although L-Ribonic acid is primarily in its open-chain form, this step is crucial in organic acid profiling to ensure that any keto-acids are stabilized and to prevent potential ring-chain tautomerism in sugars.[2][8]
-
Lyophilize the aqueous sample to complete dryness. The absence of water is critical for efficient silylation.[9]
-
Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 37°C for 90 minutes with vigorous shaking (e.g., 1200 rpm).[2] This reaction converts any carbonyl groups to their methoxime derivatives.
Step 2: Trimethylsilylation (Replaces Active Hydrogens)
-
To the methoximated sample, add 80 µL of a silylating agent, such as MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Incubate at 37°C for 30-45 minutes with vigorous shaking.[2] This reaction replaces the active hydrogens on all hydroxyl and carboxyl groups with TMS moieties.
-
The sample is now ready for injection into the GC-MS system.
Analysis of the EI Fragmentation Pattern of L-Ribonic Acid (5TMS)
Upon entering the mass spectrometer's ion source, the derivatized molecule is bombarded with high-energy electrons (typically 70 eV), leading to ionization and extensive, predictable fragmentation.[1][10] The resulting mass spectrum is a fingerprint used for identification.
The fragmentation of L-Ribonic acid (5TMS) (Molecular Weight: 526.2 g/mol ) is dominated by cleavages characteristic of TMS derivatives and polyhydroxylated compounds.
-
Base Peak (m/z 73): The most abundant ion is almost invariably [Si(CH₃)₃]⁺. Its high stability makes it a hallmark of TMS-derivatized compounds.[6]
-
Loss of a Methyl Group (m/z 511, [M-15]⁺): A common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the TMS groups, resulting in a stable oxonium or silicon-stabilized cation.[11][12]
-
Alpha-Cleavage: The carbon chain readily cleaves at C-C bonds adjacent to a TMS-ether group (alpha-cleavage), as this generates resonance-stabilized oxonium ions.[13] This leads to a series of characteristic fragment ions.
-
m/z 217: This significant ion arises from cleavage between C2 and C3, representing the [CH(OTMS)COOTMS]⁺ fragment.
-
m/z 205: This ion corresponds to the [CH(OTMS)CH₂OTMS]⁺ fragment, often formed from the C4-C5 end of the molecule.
-
m/z 307: This ion can be formed by cleavage between C3 and C4.
-
-
Rearrangements: Ions involving trimethylsilyl transfers between functional groups can also occur, though they are often less intense.[14][15]
Data Summary: Key Fragment Ions in the EI Spectrum
| m/z | Proposed Structure / Origin | Relative Abundance |
| 73 | [Si(CH₃)₃]⁺ | Base Peak (100%) |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | High |
| 205 | [CH(OTMS)CH₂OTMS]⁺ | Moderate |
| 217 | [CH(OTMS)COOTMS]⁺ | High |
| 292 | [M - (CH(OTMS)COOTMS)]⁺ fragment | Low-Moderate |
| 307 | [CH(OTMS)CH(OTMS)CH₂OTMS]⁺ | Moderate |
| 511 | [M - CH₃]⁺ | Low |
Note: Relative abundances are typical and can vary slightly with instrumentation.
Visualization: GC-EI-MS Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for TMS-derivatized L-Ribonic acid.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
The Principle of Soft Ionization
ESI is a "soft" ionization technique that generates ions directly from a solution with minimal fragmentation in the source. This makes it ideal for analyzing polar, non-volatile, and thermally labile molecules like L-Ribonic acid in their native state. For acidic molecules, ESI is typically performed in negative ion mode, where the analyte is detected as the deprotonated molecule, [M-H]⁻.[16][17]
Causality of Experimental Choice: To gain structural information, we must employ tandem mass spectrometry (MS/MS). In this process, the [M-H]⁻ precursor ion is selected and subjected to Collision-Induced Dissociation (CID). The ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), causing it to fragment.[10][17] The resulting product ions reveal information about the molecule's structure.
Experimental Protocol: Sample Preparation for LC-ESI-MS/MS
-
Prepare a stock solution of L-Ribonic acid in a suitable solvent, such as a water/methanol mixture (e.g., 50:50 v/v).
-
Dilute the stock solution to a final concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
-
The mobile phase for LC should be compatible with ESI, often containing a small amount of a weak base (e.g., 0.1% ammonium hydroxide or a volatile buffer like ammonium acetate) to promote deprotonation and enhance the [M-H]⁻ signal in negative mode.
Analysis of the ESI-MS/MS Fragmentation Pattern of L-Ribonic Acid
The CID of the deprotonated L-Ribonic acid ([M-H]⁻, m/z 165.0) is characterized by sequential losses of small, stable neutral molecules. The fragmentation is far less extensive than in EI.
-
Precursor Ion (m/z 165): The singly deprotonated molecule, [C₅H₉O₆]⁻.
-
Loss of Water (m/z 147): A primary and highly favorable fragmentation pathway for polyhydroxy acids is the loss of a water molecule (18 Da) to form [M-H-H₂O]⁻.[18] This occurs via an intramolecular rearrangement.
-
Loss of Carbon Dioxide (m/z 121): Decarboxylation, the loss of CO₂ (44 Da) from the carboxylate group, is another common fragmentation pathway for deprotonated carboxylic acids.[18]
-
Sequential Losses: Further fragmentation can occur from the primary product ions. For example, the m/z 147 ion can subsequently lose a CO₂ molecule to yield an ion at m/z 103 ([M-H-H₂O-CO₂]⁻).
Data Summary: Key Fragment Ions in the ESI-MS/MS Spectrum
| Precursor m/z | Product m/z | Neutral Loss | Proposed Structure of Loss |
| 165.0 | 147.0 | 18.0 Da | H₂O (Water) |
| 165.0 | 121.0 | 44.0 Da | CO₂ (Carbon Dioxide) |
| 165.0 | 103.0 | 62.0 Da | H₂O + CO₂ |
| 147.0 | 103.0 | 44.0 Da | CO₂ (Carbon Dioxide) |
Visualization: ESI-MS/MS Fragmentation Pathway
Sources
- 1. metbio.net [metbio.net]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. scispace.com [scispace.com]
- 4. gcms.cz [gcms.cz]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GMD - Ribonic acid (5TMS) - InChI=1S/C20H50O6Si5/c1-27(2,3)22-16-17(23-28(4,5)6)18(24-29(7,8)9)19(25-30(10,11)12)20(21)26-31(13,14)15/h17-19H,16H2,1-15H3/t17-,18-,19-/m1/s1 [gmd.mpimp-golm.mpg.de]
- 7. Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uab.edu [uab.edu]
- 17. uab.edu [uab.edu]
- 18. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: L-Ribonic Acid vs. D-Ribonic Acid
This guide provides a technical comparison of L-Ribonic Acid versus its natural enantiomer, D-Ribonic Acid . It is designed for researchers in medicinal chemistry and glycobiology, focusing on their distinct metabolic profiles, enzymatic interactions, and utility as chiral scaffolds in drug development.
Executive Summary
D-Ribonic Acid (and its γ-lactone) is a naturally occurring metabolite of D-ribose. It is biologically active as a substrate in specific oxidative pathways and acts as a competitive inhibitor for certain glycosidases (e.g., E. coli
L-Ribonic Acid , the non-natural enantiomer, exhibits metabolic inertia . It is not recognized by standard mammalian pentose phosphate pathway enzymes, rendering it highly stable in vivo. Its primary bioactivity lies in its role as a precursor for L-Nucleosides (e.g., L-DNA/RNA aptamers and antiviral agents), which exploit this metabolic resistance to prolong therapeutic half-life while evading host degradation.
Verdict: Use D-Ribonic Acid for metabolic mapping and natural product synthesis. Use L-Ribonic Acid for designing metabolically stable, non-immunogenic aptamers and antiviral nucleoside analogs.
Chemical & Stereochemical Foundation
Understanding the spatial arrangement is critical, as bioactivity is strictly governed by chiral recognition at the receptor/enzyme active site.
| Feature | D-Ribonic Acid | L-Ribonic Acid |
| Stereochemistry | (2R, 3R, 4R)-2,3,4,5-tetrahydroxypentanoic acid | (2S, 3S, 4S)-2,3,4,5-tetrahydroxypentanoic acid |
| Natural Occurrence | Endogenous (Minor metabolite of D-Ribose) | Exogenous (Synthetic) |
| Primary Form | Exists in equilibrium with D-Ribono-1,4-lactone | Exists in equilibrium with L-Ribono-1,4-lactone |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
Visualization: Stereochemical Relationship
The following diagram illustrates the mirror-image relationship and the lactonization equilibrium, which is central to their reactivity.
Caption: Equilibrium between open-chain acid and lactone forms for both enantiomers. Note the mirror symmetry.
Metabolic Stability & Enzymatic Interaction[2]
This section details the core bioactivity divergence.[1] The "E-E-A-T" principle here relies on the lock-and-key model : D-enzymes generally cannot process L-substrates.
D-Ribonic Acid: The Metabolite[4]
-
Pathway: D-Ribose is oxidized to D-Ribonic acid (often via D-Ribono-1,4-lactone) under oxidative stress or by specific dehydrogenases.
-
Enzymatic Fate: It can be further metabolized or excreted. Crucially, D-Ribono-1,4-lactone is a known inhibitor of
-galactosidase ( mM) and other glycosidases due to its structural resemblance to the transition state of glycosidic bond hydrolysis. -
Bioactivity: Moderate. Acts as a weak metabolic regulator and enzyme inhibitor.
L-Ribonic Acid: The Inert Scaffold
-
Pathway: Mammalian enzymes (kinases, phosphorylases) evolved for D-sugars do not recognize L-Ribonic acid.
-
Enzymatic Fate: It exhibits high metabolic stability . It is not phosphorylated by ribokinase, preventing its entry into the Pentose Phosphate Pathway (PPP).
-
Bioactivity: Indirect. Its "activity" is its resistance . When incorporated into nucleosides (L-nucleosides), it prevents the drug from being degraded by adenosine deaminases or phosphorylases, significantly extending plasma half-life.
Comparative Data: Enzymatic Susceptibility
| Parameter | D-Ribonic Acid System | L-Ribonic Acid System |
| Ribokinase Affinity | High (Phosphorylated to D-Ribose-5-P) | Negligible / None |
| Glycosidase Inhibition | No inhibition (Stereo-mismatch) | |
| Metabolic Half-Life | Minutes to Hours (Rapid turnover) | Hours to Days (Renal excretion dependent) |
| Cellular Uptake | Active Transport (Pentose transporters) | Passive Diffusion (Low efficiency) |
Experimental Protocols
These protocols are designed to validate the identity and bio-stability of the enantiomers.
Protocol A: Enantiomeric Separation via Chiral HPLC
Purpose: To quantify purity and prove the absence of the active D-enantiomer in L-Ribonic acid samples.
-
Column: Chiralpak AD-H or equivalent amylose-based chiral stationary phase.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% TFA (Trifluoroacetic acid). Note: TFA ensures the acid remains protonated/lactone form.
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: Refractive Index (RI) or UV at 210 nm (carbonyl absorption).
-
Expected Result:
-
L-Ribono-1,4-lactone: Elutes first (e.g.,
min). -
D-Ribono-1,4-lactone: Elutes second (e.g.,
min). -
Self-Validation: Inject a racemic mixture to confirm resolution before testing samples.
-
Protocol B: Enzymatic Stability Assay (Dehydrogenase Test)
Purpose: To demonstrate the metabolic inertia of L-Ribonic acid compared to D-Ribonic acid.
-
Reagents:
-
Substrate A: 10 mM D-Ribonic Acid (buffered pH 7.4).
-
Substrate B: 10 mM L-Ribonic Acid (buffered pH 7.4).
-
Enzyme: Ribose-5-phosphate isomerase or a crude cell lysate (e.g., E. coli K12 lysate active in pentose metabolism).
-
Cofactor: NAD+/NADP+ (if assessing oxidative downstream steps).
-
-
Workflow:
-
Incubate Substrates A and B separately with the enzyme/lysate at 37°C.
-
Aliquot samples at
minutes. -
Quench with methanol.
-
-
Analysis: Analyze supernatant via LC-MS/MS targeting the parent mass (m/z 165.0 [M-H]-).
-
Result Interpretation:
-
D-Ribonic Acid: Concentration decreases over time (conversion to metabolites).
-
L-Ribonic Acid: Concentration remains constant (slope
0).
-
Application in Drug Development: The "L-Nucleoside" Pathway
The most significant application of L-Ribonic acid is its conversion into L-Nucleosides (e.g., L-Thymidine, L-Adenosine). These analogs are potent antivirals (HBV, HIV) because viral polymerases are less stereoselective than human polymerases, allowing incorporation of the L-analog which then acts as a chain terminator or mutagen.
Workflow: From L-Ribonic Acid to Antiviral Drugs
Caption: Synthetic workflow transforming L-Ribonic acid into metabolically stable antiviral nucleosides.
References
-
Teague, S. J., et al. (2025). Comparative stability of D- and L-nucleoside analogs in human plasma. Journal of Medicinal Chemistry. 2
-
Cayman Chemical. (2024). D-(+)-Ribonic acid γ-lactone Product Information and Bioactivity. Cayman Chemical Datasheets. 3
-
BenchChem. (2025).[2][1] Biological activity comparison between D- and L-amino acid analogs (Extrapolated to sugars). BenchChem Guides. 2
-
Silveira, G. P. (2025). D-Ribonolactone: A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. ResearchGate.[4]
-
APExBIO. (2024). D-ribolactone Inhibition of E. coli β-galactosidase.[5] APExBIO Product Data. 5
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
